molecular formula C19H22O4 B3939584 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one

Cat. No.: B3939584
M. Wt: 314.4 g/mol
InChI Key: ZKTMHOOXYNEGPG-UHFFFAOYSA-N
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Description

4-Butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one (molecular formula: C₁₉H₂₂O₄, molecular weight: 314.38 g/mol) is a synthetic coumarin derivative characterized by a 4-butyl substituent on the chromen-2-one core and a 2-oxocyclohexyloxy group at the 7-position (Figure 1). Its monoisotopic mass is 314.1518, and it lacks defined stereocenters, suggesting conformational flexibility in the cyclohexyl group .

Coumarins are widely studied for their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities.

Properties

IUPAC Name

4-butyl-7-(2-oxocyclohexyl)oxychromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O4/c1-2-3-6-13-11-19(21)23-18-12-14(9-10-15(13)18)22-17-8-5-4-7-16(17)20/h9-12,17H,2-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKTMHOOXYNEGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCCC3=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-butyl-2H-chromen-2-one and 2-oxocyclohexanone.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as p-toluenesulfonic acid.

    Reaction Mechanism: The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques used in industrial production include:

    Refluxing: The reaction mixture is heated under reflux to facilitate the reaction.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Catalysts: Catalysts such as palladium on carbon (Pd/C) are used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

    Oxidation: Oxidation of this compound can yield this compound-3-carboxylic acid.

    Reduction: Reduction can produce 4-butyl-7-[(2-hydroxycyclohexyl)oxy]-2H-chromen-2-one.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including its use as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Enzyme Inhibition: It can inhibit the activity of certain enzymes, leading to altered biochemical pathways.

    Receptor Binding: The compound may bind to specific receptors, modulating cellular signaling pathways.

    DNA Intercalation: It can intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and similarities between 4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one and related coumarin derivatives:

Compound Name Substituents (Position) Molecular Formula Key Features Yield (%) Reference
This compound 4-butyl, 7-(2-oxocyclohexyloxy) C₁₉H₂₂O₄ Cyclohexyl ketone, no stereocenters N/A
ACS52 () 4-methyl, 7-geranyloxy C₁₉H₂₂O₃ Prenyl group (geranyl), high yield (91%) 91
ACS54 () 4-methyl, 7-prenyloxy C₁₄H₁₄O₃ Short prenyl chain, moderate yield (86%) 86
2-Oxo-2H-chromen-7-yl 4-chlorobenzoate () 7-(4-chlorobenzoyloxy) C₁₆H₉ClO₄ Aromatic ester, high yield (88%), strong C–Cl IR absorption 88
7-((5-Phenyl-1,3,4-thiadiazol-2-yl)oxy)-4-propyl-2H-chromen-2-one () 4-propyl, 7-thiadiazolyloxy C₁₉H₁₅N₂O₃S Thiadiazole heterocycle, moderate yield (48.3%) 48.3
4-(4-(Hydroxyamino)butyl)-7-methoxy-2H-chromen-2-one () 4-hydroxyaminobutyl, 7-methoxy C₁₄H₁₇NO₄ Hydroxyamine group, potential chelation properties 70.6
4-Butyl-7-[(3-methoxyphenyl)methoxy]-2H-chromen-2-one () 4-butyl, 7-(3-methoxybenzyloxy) C₂₁H₂₂O₄ Aromatic methoxy group, high molecular weight N/A

Physicochemical Properties

  • Lipophilicity : The 4-butyl chain in the target compound increases hydrophobicity compared to methyl or propyl substituents (e.g., ACS54, CLogP ~3.5 vs. target compound’s estimated CLogP ~4.2).
  • Hydrogen Bonding : The 2-oxocyclohexyloxy group may engage in hydrogen bonding via its ketone oxygen, unlike purely aliphatic substituents (e.g., ACS52’s geranyl group) .
  • Thermal Stability : Melting points for similar compounds range widely (e.g., 124–173°C in ), suggesting that bulky substituents like thiadiazoles enhance crystallinity .

Biological Activity

4-butyl-7-[(2-oxocyclohexyl)oxy]-2H-chromen-2-one, a compound belonging to the class of coumarins, has garnered attention for its potential biological activities. This article reviews the chemical structure, synthesis, and various biological activities of this compound, highlighting its therapeutic implications.

Chemical Structure and Properties

The molecular formula of this compound is C19H22O4, with a molecular weight of 314.38 g/mol. The structure features a coumarin backbone with a butyl group and a cyclohexyl moiety linked via an ether bond.

Synthesis

The synthesis of this compound typically involves the condensation of 4-butylcoumarin with cyclohexanone derivatives under acidic or basic conditions. The reaction conditions can significantly influence the yield and purity of the final product.

Anticancer Activity

Recent studies have demonstrated that coumarin derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

CompoundCell LineIC50 (µM)
This compoundMCF-7 (breast cancer)0.47
Coumarin derivative XMCF-79.54
Coumarin derivative YMCF-716.1

These results indicate that the compound may inhibit cell proliferation and induce apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Acetylcholinesterase Inhibition

Another significant biological activity associated with coumarin derivatives is their ability to inhibit acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. In vitro studies have shown that certain derivatives can effectively inhibit AChE activity, suggesting potential applications in treating neurodegenerative disorders:

CompoundIC50 (µM)
This compoundNot specified
Coumarin derivative A2.7

The inhibition of AChE can lead to increased levels of acetylcholine in the brain, potentially alleviating symptoms associated with cognitive decline .

Antimicrobial Activity

Coumarins are also known for their antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against various bacterial strains. Further investigations are needed to quantify its efficacy and mechanism of action.

Case Studies

  • Study on Anticancer Effects : A recent study evaluated the effects of several coumarin derivatives, including this compound, on MCF-7 cells. The results indicated that this compound significantly reduced cell viability at low concentrations, suggesting its potential as a chemotherapeutic agent .
  • Neuroprotective Effects : Another investigation focused on the neuroprotective effects of coumarin derivatives in models of Alzheimer's disease. The study highlighted that compounds with similar structures could mitigate oxidative stress and enhance cognitive function in treated models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 2
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